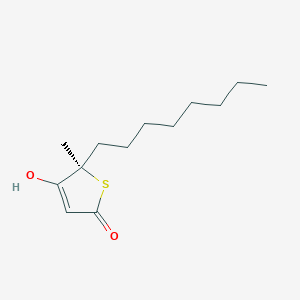
C-247
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
C-247 is an organic compound with a unique structure that includes a thiophene ring substituted with hydroxy, methyl, and octyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of C-247 typically involves several steps, starting from readily available precursors. One common method involves the alkylation of a thiophene derivative followed by oxidation and functional group transformations. The reaction conditions often require the use of strong bases, oxidizing agents, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to produce the compound on a commercial scale .
Analyse Chemischer Reaktionen
Types of Reactions
C-247 undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The thiophene ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the thiophene ring .
Wissenschaftliche Forschungsanwendungen
C-247 has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as conductive polymers and sensors.
Wirkmechanismus
The mechanism of action of C-247 involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, bind to receptors, and influence cellular signaling pathways. These interactions result in various biological effects, such as inhibition of microbial growth or modulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (5R)-4-Hydroxy-5-methyl-5-hexylthiophen-2-one
- (5R)-4-Hydroxy-5-methyl-5-decylthiophen-2-one
- (5R)-4-Hydroxy-5-methyl-5-dodecylthiophen-2-one
Uniqueness
C-247 is unique due to its specific alkyl chain length and the presence of a hydroxy group, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it valuable for specific applications .
Eigenschaften
Molekularformel |
C13H22O2S |
|---|---|
Molekulargewicht |
242.38 g/mol |
IUPAC-Name |
(5R)-4-hydroxy-5-methyl-5-octylthiophen-2-one |
InChI |
InChI=1S/C13H22O2S/c1-3-4-5-6-7-8-9-13(2)11(14)10-12(15)16-13/h10,14H,3-9H2,1-2H3/t13-/m1/s1 |
InChI-Schlüssel |
PIRZFZMRZHTILE-CYBMUJFWSA-N |
Isomerische SMILES |
CCCCCCCC[C@@]1(C(=CC(=O)S1)O)C |
Kanonische SMILES |
CCCCCCCCC1(C(=CC(=O)S1)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















